N-ethyl-N'-(3-methylphenyl)ethanediamide
Description
N-Ethyl-N'-(3-methylphenyl)ethanediamide is a diamide derivative of ethanedioic acid, featuring an ethyl group on one nitrogen atom and a 3-methylphenyl group on the other. This compound belongs to a class of molecules where the diamide backbone serves as a scaffold for diverse functional groups, influencing physicochemical properties and biological activity.
Properties
IUPAC Name |
N-ethyl-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-12-10(14)11(15)13-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNOUFADVYBYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N’-(3-methylphenyl)ethanediamide typically involves the reaction of N-ethyl ethanediamide with 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-ethyl-N’-(3-methylphenyl)ethanediamide may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to purify the compound.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N’-(3-methylphenyl)ethanediamide oxide, while reduction may produce N-ethyl-N’-(3-methylphenyl)ethanediamine.
Scientific Research Applications
N-ethyl-N’-(3-methylphenyl)ethanediamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Ethanediamides
(a) N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide ()
- Key Differences : Incorporates a sulfonyl group and a 1,3-oxazinan ring.
- These features may enhance receptor-binding specificity compared to the target compound’s simpler aryl substituent .
(b) N-(3-Pyridinylmethyl)-N′-[3-(trifluoromethyl)phenyl]ethanediamide ()
- Key Differences : Substituted with a pyridinylmethyl group and a trifluoromethylphenyl group.
- The electron-withdrawing trifluoromethyl group increases metabolic stability but may reduce bioavailability due to heightened lipophilicity .
(c) N-(4-Chloro-3-fluorophenyl)-N'-(1,2,2,6,6-pentamethylpiperidin-4-yl)ethanediamide ()
- Key Differences : Features a halogenated aryl group (Cl, F) and a pentamethylpiperidinyl group.
- Implications: The halogen substituents improve electronic interactions in biological targets (e.g., gp120 in HIV), while the bulky piperidine group may enhance blood-brain barrier penetration. This contrasts with the target compound’s non-halogenated 3-methylphenyl group, which prioritizes hydrophobic interactions .
Physicochemical Properties
Notes:
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